molecular formula C10H14N4O5 B10908881 ethyl 4-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)butanoate

ethyl 4-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)butanoate

Cat. No.: B10908881
M. Wt: 270.24 g/mol
InChI Key: XGEOGFFNFWAKRC-UHFFFAOYSA-N
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Description

Ethyl 4-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)butanoate is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with carbamoyl and nitro groups, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)butanoate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring, followed by the introduction of the carbamoyl and nitro groups, and finally the esterification to form the butanoate ester. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost, and environmental considerations. Industrial production methods are optimized to maximize efficiency, minimize waste, and ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)butanoate can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form different oxidation states.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

    Hydrolysis: The ester bond can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester bond.

Major Products Formed

    Oxidation: Formation of higher oxidation state compounds.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted esters or amides.

    Hydrolysis: Formation of carboxylic acid and ethanol.

Scientific Research Applications

Ethyl 4-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)butanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)butanoate involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the carbamoyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 4-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)butanoate can be compared with other pyrazole derivatives, such as:

    Ethyl 4-(3-amino-4-nitro-1H-pyrazol-1-yl)butanoate: Similar structure but with an amino group instead of a carbamoyl group.

    Ethyl 4-(3-carbamoyl-4-methyl-1H-pyrazol-1-yl)butanoate: Similar structure but with a methyl group instead of a nitro group.

    Ethyl 4-(3-carbamoyl-4-nitro-1H-imidazol-1-yl)butanoate: Similar structure but with an imidazole ring instead of a pyrazole ring.

These compounds share some chemical properties but differ in their reactivity and biological activities, highlighting the unique features of this compound.

Properties

Molecular Formula

C10H14N4O5

Molecular Weight

270.24 g/mol

IUPAC Name

ethyl 4-(3-carbamoyl-4-nitropyrazol-1-yl)butanoate

InChI

InChI=1S/C10H14N4O5/c1-2-19-8(15)4-3-5-13-6-7(14(17)18)9(12-13)10(11)16/h6H,2-5H2,1H3,(H2,11,16)

InChI Key

XGEOGFFNFWAKRC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCN1C=C(C(=N1)C(=O)N)[N+](=O)[O-]

Origin of Product

United States

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